1-(1-Naphthyl)-3-ethylthiourea
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Overview
Description
1-Naphthol, or α-naphthol, is an organic compound with the formula C10H7OH. It is a fluorescent white solid . The naphthols are naphthalene homologues of phenol .
Synthesis Analysis
1-Naphthol is prepared by two main routes. In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis .Molecular Structure Analysis
The molecular structure of 1-Naphthol consists of a naphthalene ring with a hydroxyl group attached .Chemical Reactions Analysis
1-Naphthol undergoes most reactions typical to naphthylamine and primary amines such as diazotation .Physical and Chemical Properties Analysis
1-Naphthol has a molar mass of 144.17 g/mol, appears as a colorless or white solid, and has a density of 1.10 g/cm³ . It has a melting point of 95 to 96 °C and a boiling point of 278 to 280 °C .Scientific Research Applications
Electropolymerization and Material Synthesis
One study discusses the synthesis and electrochemical polymerization of poly [3-(1-naphthylthiophene)], synthesized by a coupling reaction involving a 1-naphthyl Grignard reagent. This research highlights the potential application of naphthylthiourea derivatives in the development of conductive polymers, which are crucial for electronic and optoelectronic devices (Dogbéavou et al., 1997).
Environmental Monitoring
Another study explores the relationship between urinary concentrations of ethylenethiourea (ETU), a degradation product of certain fungicides, and hormone concentrations in adolescent males. This work underscores the importance of monitoring environmental contaminants and their potential impacts on human health, suggesting that similar thiourea compounds could be relevant in environmental and health studies (Freire et al., 2021).
Catalysis and Organic Synthesis
Research into the structure-enantioselectivity effects of isothioureas as catalysts for the kinetic resolution of alcohols indicates the potential utility of thiourea derivatives in asymmetric synthesis. This application is vital for the production of enantiomerically pure compounds, which are often required in pharmaceuticals (Belmessieri et al., 2011).
Protective Groups in Synthesis
The use of the (1-naphthyl)propargyl group as a protecting group for alcohols in glycosylation reactions, showcasing the strategic use of naphthyl-derived compounds in the synthesis of complex molecules. This application is particularly relevant in the field of carbohydrate chemistry, where selective protection and deprotection are critical (Crich et al., 2006).
Analytical Chemistry and Sensing
A study on fluorescent naphthylthioureas demonstrates the influence of hydroxymethyl groups on the fluorescence signaling recognition of anions, highlighting the application of naphthylthiourea derivatives in the development of fluorescent sensors. These sensors can be used for the selective detection of anions, which is important in environmental monitoring and diagnostics (Qian & Liu, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-ethyl-3-naphthalen-1-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-2-14-13(16)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIZARPESAKEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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